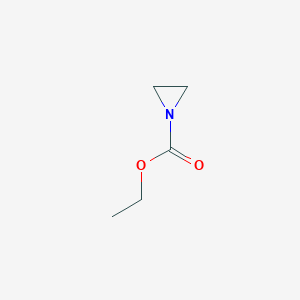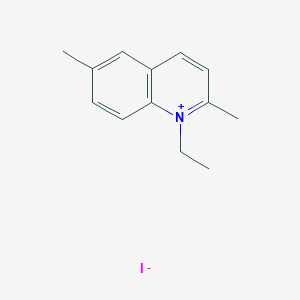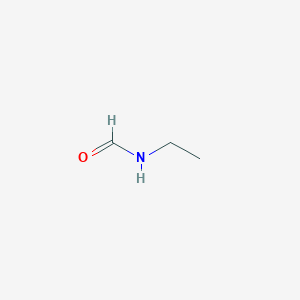
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol involves various strategies, including the use of catalysts under microwave irradiation, as seen in the creation of a series of 5-substituted-1,2,4-triazol-3-yl methyl tetrahydrothieno[3,2-c]pyridines . Additionally, the synthesis of 2-substituted 5-(1-oxido-pyridyl)-1,3,4-thiadiazole derivatives through substitution reactions highlights the versatility of thiazole compounds . The preparation of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones from 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes further demonstrates the potential for creating diverse thiazole derivatives .
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structure of related compounds, such as 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one . Additionally, conformational studies have been conducted on similar molecules, such as 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, to identify the most stable conformations and the influence of intramolecular hydrogen bonding . These studies are crucial for understanding the molecular geometry and electronic structure of thiazole derivatives.
Chemical Reactions Analysis
The reactivity of thiazole derivatives is showcased by the synthesis of various compounds through reactions such as 1,3-dipolar cycloaddition, substitution, and cyclization . The ability to introduce different substituents and functional groups allows for the exploration of a wide range of chemical reactions and the potential for creating novel compounds with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives have been extensively studied, including their photoluminescent properties , acid dissociation constants , and antimicrobial activity . These properties are influenced by the molecular structure and substituents present on the thiazole core. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, have been used to study the stability and charge delocalization of these compounds .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
- Field : Organic Chemistry
- Application : This involves the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives .
- Method : The Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester .
- Results : The reaction is applicable only to pyrimidines containing electron-donating substituents at position 4 (NR2, OMe, OH), which significantly limits the range of possible products .
-
Antimicrobial Properties of Pyrimidine Derivatives
- Field : Medicinal Chemistry
- Application : Pyrimidine and its derivatives have been found to possess antimicrobial properties .
- Method : Structural modification of antimicrobial drugs to which resistance has developed has been proven to be an effective means of extending the lifespan of antifungal agents .
- Results : More than 200 pyrimidines as antimicrobial agents with different mono-, di-, tri-, and tetrasubstituted classes along with in vitro antimicrobial activities of pyrimidines derivatives have been reported .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-2-pyridin-3-yl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTFUXZJRDKVKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377065 |
Source


|
| Record name | 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyridin-3-yl)thiazol-4-ol | |
CAS RN |
131786-48-6 |
Source


|
| Record name | 5-Methyl-2-(3-pyridinyl)-4-thiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131786-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)











